7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-Ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic heterocyclic compound characterized by a complex tricyclic core with three nitrogen atoms and multiple functional groups. The structure includes an ethyl group at position 7, an imino group at position 6, and a 2-oxo moiety at position 2.
Properties
CAS No. |
487023-33-6 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-26-19(23)16(21(28)24-12-11-15-8-4-3-5-9-15)14-17-20(26)25-18-10-6-7-13-27(18)22(17)29/h3-10,13-14,23H,2,11-12H2,1H3,(H,24,28) |
InChI Key |
VAAFMYPMHCQRML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of strong acids or bases, Lewis acids, and other catalysts to facilitate the formation of the desired structure . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized processes for scalability and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a metal catalyst or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The target compound and its close analog (CAS 371212-22-5) share the same triazatricyclo core but differ in substituents.
Spiro vs. Tricyclic Systems : ’s spiro compounds feature a 7-oxa-9-aza-spiro[4.5]decane core, which lacks the fused tricyclic nitrogen-rich scaffold of the target compound. These spiro structures are often intermediates in synthesizing bioactive molecules, suggesting the target compound could serve a similar role .
Beta-Lactam Comparison : Cephalosporins () prioritize a bicyclic beta-lactam core for antibacterial activity, whereas the target compound’s tricyclic system may offer distinct reactivity and target selectivity due to reduced ring strain and increased nitrogen content .
Substituent Effects on Physicochemical Properties
- N-(2-Phenylethyl) vs. In contrast, the methoxyethyl group in CAS 371212-22-5 balances hydrophilicity and lipophilicity .
- Methyl vs. Ethyl Groups : Methyl substituents (e.g., in CAS 371212-22-5) may improve metabolic stability by sterically hindering enzymatic degradation, whereas ethyl groups could alter binding affinity through subtle conformational changes .
Biological Activity
The compound 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide represents a unique class of tricyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
| Property | Details |
|---|---|
| Molecular Formula | C29H27N5O2 |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMUYPVOVQFRPDD-UHFFFAOYSA-N |
This structure is notable for its potential interactions with biological targets due to the presence of various functional groups.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to various receptors, modulating signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Biological Activity Studies
Recent studies have explored the biological activity of similar compounds within the same structural family:
Case Study 1: Antimicrobial Activity
A study published in Nature highlighted the synthesis and evaluation of triazatricyclo compounds for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Potential
Research conducted by the Journal of Medicinal Chemistry demonstrated that derivatives of tricyclic compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation . The specific compound was noted for its ability to inhibit tumor growth in vivo.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and membrane permeability |
| Variation in phenyl substituents | Altered receptor binding affinity and selectivity |
| Changes in carboxamide group | Enhanced stability and bioavailability |
These modifications have been shown to enhance both potency and selectivity towards target biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
